Cas no 1513362-01-0 (3-(pyrimidin-4-yl)butan-1-amine)

3-(pyrimidin-4-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(pyrimidin-4-yl)butan-1-amine
- 1513362-01-0
- EN300-1765342
-
- Inchi: 1S/C8H13N3/c1-7(2-4-9)8-3-5-10-6-11-8/h3,5-7H,2,4,9H2,1H3
- InChI Key: KBODAUKVZZNYBV-UHFFFAOYSA-N
- SMILES: NCCC(C)C1C=CN=CN=1
Computed Properties
- Exact Mass: 151.110947427g/mol
- Monoisotopic Mass: 151.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 51.8Ų
3-(pyrimidin-4-yl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765342-0.25g |
3-(pyrimidin-4-yl)butan-1-amine |
1513362-01-0 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1765342-0.05g |
3-(pyrimidin-4-yl)butan-1-amine |
1513362-01-0 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1765342-10.0g |
3-(pyrimidin-4-yl)butan-1-amine |
1513362-01-0 | 10g |
$5774.0 | 2023-05-23 | ||
Enamine | EN300-1765342-10g |
3-(pyrimidin-4-yl)butan-1-amine |
1513362-01-0 | 10g |
$5774.0 | 2023-09-20 | ||
Enamine | EN300-1765342-5g |
3-(pyrimidin-4-yl)butan-1-amine |
1513362-01-0 | 5g |
$3894.0 | 2023-09-20 | ||
Enamine | EN300-1765342-1.0g |
3-(pyrimidin-4-yl)butan-1-amine |
1513362-01-0 | 1g |
$1343.0 | 2023-05-23 | ||
Enamine | EN300-1765342-0.5g |
3-(pyrimidin-4-yl)butan-1-amine |
1513362-01-0 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1765342-5.0g |
3-(pyrimidin-4-yl)butan-1-amine |
1513362-01-0 | 5g |
$3894.0 | 2023-05-23 | ||
Enamine | EN300-1765342-2.5g |
3-(pyrimidin-4-yl)butan-1-amine |
1513362-01-0 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1765342-0.1g |
3-(pyrimidin-4-yl)butan-1-amine |
1513362-01-0 | 0.1g |
$1183.0 | 2023-09-20 |
3-(pyrimidin-4-yl)butan-1-amine Related Literature
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Additional information on 3-(pyrimidin-4-yl)butan-1-amine
Introduction to 3-(pyrimidin-4-yl)butan-1-amine (CAS No. 1513362-01-0)
3-(pyrimidin-4-yl)butan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1513362-01-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyrimidine core linked to a butylamine side chain, has garnered attention due to its structural versatility and potential biological activities. The pyrimidine moiety is a cornerstone in drug design, often serving as a scaffold for nucleoside analogs and kinase inhibitors, while the butylamine group introduces a basic nitrogen that can participate in hydrogen bonding and ionic interactions, enhancing binding affinity to biological targets.
The synthesis and exploration of 3-(pyrimidin-4-yl)butan-1-amine have been influenced by the growing demand for novel pharmacophores that can modulate enzyme activity and cellular processes. Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of such compounds, making molecules like this one valuable tools for drug development. The structural motif of 3-(pyrimidin-4-yl)butan-1-amine allows for modifications at both the pyrimidine ring and the butylamine chain, enabling researchers to fine-tune properties such as solubility, metabolic stability, and target specificity.
In the context of modern medicinal chemistry, 3-(pyrimidin-4-yl)butan-1-amine has been investigated for its potential in addressing various therapeutic areas. For instance, the pyrimidine scaffold is closely associated with antiviral and anticancer agents due to its resemblance to natural nucleobases. Researchers have leveraged this similarity to develop inhibitors targeting viral polymerases or cancer-related kinases. The butylamine group further extends the compound's utility by providing a site for functionalization, allowing for the creation of derivatives with enhanced pharmacological profiles.
One of the most compelling aspects of 3-(pyrimidin-4-yl)butan-1-amine is its role as a building block in the synthesis of more complex molecules. Its bifunctional nature—combining a heterocyclic core with an aliphatic amine—makes it an attractive candidate for constructing hybrid compounds that can simultaneously engage multiple binding sites on a target protein. This approach has been particularly successful in developing dual-action drugs that offer synergistic therapeutic effects.
The pharmacokinetic properties of 3-(pyrimidin-4-yl)butan-1-amine are also subjects of interest. The presence of both polar (pyrimidine ring) and non-polar (butyl chain) regions suggests that it may exhibit balanced solubility characteristics, which is crucial for drug bioavailability. Additionally, the amine group can undergo metabolic transformations, such as oxidation or deamination, which could impact its half-life and clearance rate in vivo. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing side effects.
Recent studies have begun to explore the potential applications of 3-(pyrimidin-4-yl)butan-1-amine in neurological disorders. The pyrimidine moiety's structural similarity to purines has led researchers to investigate its effects on enzymes involved in neurotransmitter synthesis and degradation. Furthermore, the compound's ability to cross the blood-brain barrier has been examined in preclinical models, suggesting its feasibility as a candidate for treating central nervous system disorders. These findings highlight the compound's broad therapeutic potential beyond traditional indications.
The synthetic methodologies employed in producing 3-(pyrimidin-4-yb-butanb1-amincne (CAS No. 1513362b01b0) have evolved significantly over time. Modern synthetic routes often emphasize efficiency, scalability, and sustainability, with an emphasis on minimizing waste and hazardous byproducts. Advances in catalytic chemistry have enabled more selective transformations, reducing the need for harsh conditions or extensive purification steps. These improvements not only lower production costs but also align with green chemistry principles, making processes more environmentally friendly.
The role of computational modeling in understanding 3-(pyrimidinb4-yb-butanb1-amincne's behavior cannot be overstated. Molecular docking simulations allow researchers to predict how this compound might interact with biological targets at an atomic level. By comparing binding affinities across different derivatives, scientists can identify key structural features that enhance potency or selectivity. Additionally, quantum mechanical calculations help elucidate reaction mechanisms during synthesis or metabolic conversion, providing insights that guide further optimization efforts.
In conclusion,3-(pyridininb4-yb-butanb1-amincne(CAS No.b15133bb62-b01-b0)brepresentsba significant advancementbpin pharmaceutical research.bIts unique structural features,bcombiningba bipyridine corebandba bnteractive bbutylamme group,make itba versatile building blockbandapotent toolfor drug discovery.bThe ongoing explorationof this compound's pharmacological propertiesbandsynthetic possibilities underscorestheirongoing importanceinin modern medicinebandchemical biology.bAs research progresses,itisevidentthat compounds likethis will continuebto playabcentral roleininthe developmentofnovel therapeutics that address pressing medical needs.
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